Cholecystokinin pentapeptide

Smooth Muscle Pharmacology Gallbladder Physiology Structure-Activity Relationship

CCK-5 (CAS 18917-24-3) is the essential tool compound for selective CCK-B receptor research. Unlike CCK-8 (CCK-A activation confounds results) or CCK-4 (insufficient potency), CCK-5 uniquely provides: 100% panic induction in human trials; selective G-receptor-mediated pepsinogen secretion; 20–30× CCK-B binding selectivity over peripheral receptors. The exact Gly-Trp-Met-Asp-Phe-NH₂ sequence is mandatory—deamidated or truncated fragments are biologically inactive. Ideal for anxiety research, SAR campaigns, and gastric physiology studies requiring definitive CCK-B pharmacology.

Molecular Formula C31H39N7O7S
Molecular Weight 653.8 g/mol
CAS No. 18917-24-3
Cat. No. B1668896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin pentapeptide
CAS18917-24-3
SynonymsCCK-5
cholecystokinin pentapeptide
Gly-Trp-Met-Asp-Phe-NH2
glycyl-tryptophyl-methionyl-aspartyl-phenylalaninamide
Molecular FormulaC31H39N7O7S
Molecular Weight653.8 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN
InChIInChI=1S/C31H39N7O7S/c1-46-12-11-22(36-30(44)24(35-26(39)16-32)14-19-17-34-21-10-6-5-9-20(19)21)29(43)38-25(15-27(40)41)31(45)37-23(28(33)42)13-18-7-3-2-4-8-18/h2-10,17,22-25,34H,11-16,32H2,1H3,(H2,33,42)(H,35,39)(H,36,44)(H,37,45)(H,38,43)(H,40,41)/t22-,23-,24-,25-/m0/s1
InChIKeyAGNHQKAXUWFRGP-QORCZRPOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cholecystokinin Pentapeptide (CCK-5, CAS 18917-24-3): Baseline Identity for Research and Industrial Procurement


Cholecystokinin pentapeptide (CCK-5, Gly-Trp-Met-Asp-Phe-NH₂) is a biologically active C-terminal fragment of the endogenous gut-brain peptide hormone cholecystokinin, with a molecular weight of 653.75 g/mol and the molecular formula C₃₁H₃₉N₇O₇S [1]. It serves as a minimal recognition unit for the cholecystokinin type B (CCK-B) receptor and is functionally equivalent to pentagastrin in many biological systems [2]. Unlike the sulfated octapeptide CCK-8 which preferentially activates CCK-A receptors in the periphery, CCK-5 displays a distinct receptor preference that underpins its specific experimental utility in neuroscience and gastrointestinal research applications [3]. Its defined molecular structure and intermediate potency profile between the fully active CCK-8 and the minimal tetrapeptide CCK-4 make it a critical tool compound for structure-activity relationship studies of the cholecystokinin/gastrin peptide family [4].

Why Cholecystokinin Pentapeptide (CCK-5) Cannot Be Generically Substituted by Other Cholecystokinin Fragments


The cholecystokinin/gastrin peptide family exhibits marked functional divergence based on chain length, sulfation status, and C-terminal amidation, making generic substitution scientifically invalid. Shorter fragments like CCK-4 lack the potency to fully engage certain CCK-B receptor signaling pathways, while the larger, sulfated CCK-8 peptide introduces high-affinity CCK-A receptor activation that confounds experiments designed to isolate CCK-B-mediated effects [1]. In assays such as calcitonin secretion from canine thyroid, all peptides containing the intact COOH-terminal tetrapeptide amide (CCK-4, CCK-5, CCK-8, gastrin-17) showed activity, but deamidated or shorter fragments were inactive, demonstrating that the specific sequence and modifications of CCK-5 are non-negotiable for biological activity [2]. Furthermore, CCK-5 and CCK-4 are functionally equivalent in suppressing food intake (potency = 0) whereas CCK-8 is a potent satiety agent, underscoring that even single amino acid differences in the C-terminal sequence produce distinct pharmacological outcomes [3]. Therefore, procurement of the exact compound, Cholecystokinin pentapeptide (CAS 18917-24-3), is mandatory for experiments requiring the precise biological signature of the CCK-5 fragment.

Cholecystokinin Pentapeptide (CCK-5) Quantitative Differentiation Evidence: Head-to-Head Comparisons for Scientific Selection


CCK-5 Demonstrates 1,800-Fold Lower Potency Than CCK-8 in Gallbladder Contraction: A Defining Functional Distinction

In an in vitro guinea pig gallbladder muscle contraction assay, pentagastrin (CCK-5) exhibited a molar potency that was 1,800 times less than that of the octapeptide fragment of cholecystokinin (CCK-8). Both peptides achieved the same maximal response, indicating equal efficacy but vastly different potencies [1]. This stark difference quantifies the functional divergence between the C-terminal pentapeptide and the longer, sulfated octapeptide in peripheral CCK-A receptor-mediated contractile responses.

Smooth Muscle Pharmacology Gallbladder Physiology Structure-Activity Relationship

CCK-5 Exhibits 20- to 30-Fold Differential Potency Between Pancreatic and Brain CCK Receptors: Evidence for Tissue-Specific Selectivity

In radioligand displacement assays using [³H]CCK-8 as the tracer, the carboxy-terminal pentapeptide (CCK-5) displayed very weak potency in displacing binding to pancreatic acini, with a potency that was 20- to 30-fold lower than its potency in the cerebral cortex [1]. This contrasts with CCK-8, which binds with high affinity to both peripheral (CCK-A) and central (CCK-B) receptors, and with CCK-4, which similarly shows weak pancreatic binding but lacks the enhanced central potency of CCK-5.

Receptor Pharmacology Radioligand Binding Tissue Selectivity

CCK-5 Stimulates Pepsinogen Secretion to 60% of Maximal via Gastrin-Type (G) Receptors: Distinct from CCK-8's Full Efficacy via C-Receptors

On dispersed chief cells from guinea pig stomach, CCK-5 (along with CCK-4, CCK-6, and gastrin I/II) occupies G-receptors and stimulates pepsinogen secretion to 60% of maximal. In contrast, CCK-8, CCK-7, and caerulein occupy C-receptors and cause full stimulation (100% of maximal) of pepsinogen secretion [1]. This 40% efficacy differential reveals that CCK-5 acts through a functionally distinct receptor class and cannot replicate the full biological response of the longer CCK fragments in gastric chief cells.

Gastric Physiology Receptor Subtype Characterization Pepsinogen Secretion

CCK-5 and CCK-4 Show Zero Potency in Suppressing Food Intake, Whereas CCK-8 Is a Potent Satiety Agent: A Binary Functional Distinction

Systemic dose-response studies in 16-hour fasted dogs revealed that both CCK-5 and CCK-4 have a potency of zero in suppressing food intake after intravenous injection, whereas sulfated CCK-8 and CCK-7 analogues are active satiety agents [1]. In fact, the smaller C-terminal fragments acted as antagonists of the satiety effects of CCK-8. This binary functional distinction (active vs. inactive) underscores that CCK-5 is not simply a lower-potency version of CCK-8 but rather a functionally distinct peptide with a different behavioral pharmacology profile.

Feeding Behavior Appetite Regulation In Vivo Pharmacology

CCK-5 Induces Panic Attacks in Human Volunteers: A Unique CNS Effect Not Observed with CCK-8

In a double-blind, placebo-controlled crossover clinical trial, intravenous administration of pentagastrin (CCK-5) induced panic attacks in 17 out of 17 healthy human volunteers, associated with significant decreases in exhaled nitric oxide concentration and proportional increases in minute ventilation [1]. This panicogenic effect is mediated through selective activation of CCK-B receptors and is not observed with CCK-8, which activates both CCK-A and CCK-B receptors and does not reliably induce panic in humans [2]. The robust and reproducible panic induction by CCK-5 establishes it as the gold-standard pharmacological challenge agent for human anxiety research.

Panic Disorder CCK-B Receptor Agonism Human Psychopharmacology

Validated Research and Industrial Application Scenarios for Cholecystokinin Pentapeptide (CCK-5) Based on Quantitative Differentiation Evidence


Neuroscience Research Requiring Selective Central CCK-B Receptor Activation Without Peripheral CCK-A Interference

CCK-5 is the preferred tool compound for in vivo and in vitro studies targeting central CCK-B receptors in the brain. Its 20- to 30-fold higher potency in cerebral cortex binding compared to pancreatic acini [1] ensures that observed effects are primarily mediated by CCK-B rather than CCK-A receptors. This selectivity is critical for investigations of anxiety, memory, and dopaminergic modulation where peripheral CCK-A activation would confound interpretation.

Human Panic Disorder Challenge Studies and Preclinical Anxiety Model Development

CCK-5 is the gold-standard pharmacological agent for experimentally inducing panic attacks in human clinical research, with 100% panic induction rates in healthy volunteers [2]. This unique property, not shared by CCK-8, makes CCK-5 indispensable for panic disorder mechanistic studies, anxiolytic drug development, and biomarker discovery programs. Its reliable panicogenic effect provides a translational bridge between preclinical CCK-B receptor pharmacology and human anxiety pathophysiology.

Gastric Chief Cell G-Receptor Pharmacology and Partial Agonism Studies

In gastric physiology research, CCK-5 serves as a selective G-receptor agonist that stimulates pepsinogen secretion to 60% of maximal [3]. This partial efficacy profile is distinct from the full 100% maximal stimulation achieved by CCK-8 via C-receptors, enabling researchers to dissect the contributions of these two functionally distinct receptor classes in gastric secretion and to study partial agonism at the CCK-B/gastrin receptor.

Structure-Activity Relationship (SAR) Studies of the Cholecystokinin/Gastrin Peptide Family

CCK-5 represents the minimal pentapeptide sequence (Gly-Trp-Met-Asp-Phe-NH₂) that retains full biological activity at the CCK-B receptor, bridging the gap between the minimal tetrapeptide CCK-4 and the fully active octapeptide CCK-8. Its intermediate potency and efficacy profiles [4][5] make it an essential reference compound for SAR campaigns aimed at developing novel CCK-B-selective agonists or antagonists with optimized pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholecystokinin pentapeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.